

Ethyl 6-hydroxynicotinate CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 6-hydroxynicotinate*

Cat. No.: *B101549*

[Get Quote](#)

An In-Depth Technical Guide to Ethyl 6-hydroxynicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Ethyl 6-hydroxynicotinate**, a pyridine derivative of interest in various scientific domains. This document outlines its chemical identity, physicochemical properties, and relevant biological context, with a focus on detailed experimental protocols and data presentation for practical research applications.

Core Chemical Identifiers

Ethyl 6-hydroxynicotinate is chemically identified as the ethyl ester of 6-hydroxy-3-pyridinecarboxylic acid.

Identifier	Value
CAS Number	18617-50-0 [1]
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
IUPAC Name	Ethyl 6-hydroxypyridine-3-carboxylate
Synonyms	6-Oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester

Physicochemical and Spectroscopic Data

While specific experimental data for **Ethyl 6-hydroxynicotinate** is not readily available in public literature, the following tables provide predicted data and data for the closely related analogue, Ethyl nicotinate (CAS 614-18-6), to offer a comparative reference. The presence of the C6-hydroxyl group is expected to significantly influence these properties, likely increasing the melting point and altering spectral chemical shifts.

Table 1: Physicochemical Properties

Property	Value (Ethyl 6-hydroxynicotinate)	Value (Ethyl nicotinate Analogue)
Melting Point	Data not available	8-10 °C [2]
Boiling Point	Data not available	223-224 °C [2]
Density	Data not available	1.107 g/mL at 25 °C [2]
Purity (Typical)	≥95% [1]	99%
Appearance	White to off-white solid	Colorless to pale yellow liquid [3]

Table 2: Spectroscopic Data (Reference: Ethyl nicotinate)

Note: The following data is for the analogue Ethyl nicotinate ($C_8H_9NO_2$) and should be used for reference only. The hydroxyl group in **Ethyl 6-hydroxynicotinate** will introduce characteristic signals (e.g., a broad O-H stretch in IR, a labile proton in 1H NMR) and shift the other signals.

Spectroscopy	Data for Ethyl nicotinate (CAS 614-18-6)
1H NMR	Spectrum available, but peak data not detailed in search results. [4]
^{13}C NMR	Spectrum available, but peak data not detailed in search results. [5]
IR (Infrared)	Characteristic absorptions for C=O (ester) around $1720-1730\text{ cm}^{-1}$, C-O stretch, and aromatic C-H and C=C stretches are expected. [6] [7] [8] [9]
Mass Spec (MS)	Molecular Ion (M^+) at $m/z = 151$. Key fragments would correspond to the loss of the ethoxy group ($-OC_2H_5$).

Experimental Protocols

Synthesis of Precursor: 6-Hydroxynicotinic Acid

A key precursor for **Ethyl 6-hydroxynicotinate** is 6-hydroxynicotinic acid. A biocatalytic synthesis has been reported, offering a high-yield route.[\[10\]](#)

Materials:

- 5% Sodium nicotinate solution
- Achromobacter xylosoxydans DSM 2783 cell suspension
- Concentrated Sulfuric Acid
- 3-Liter reaction vessel with pH, temperature, and oxygen monitoring

Procedure:[\[10\]](#)

- Charge the reaction vessel with 2250 mL of a 5% sodium nicotinate solution.
- Adjust the pH to 6.5 and heat the solution to 30°C.
- Add a suspension of *Achromobacter xylosoxydans* cells (in 120 mL of water).
- Maintain the reaction at 30°C with intensive aeration and stirring, continuously regulating pH and oxygen concentration.
- Monitor the reaction. Completion is indicated by a rise in dissolved oxygen concentration, typically after around 7 hours.
- Terminate the reaction and centrifuge the suspension to pellet the cells. The cell sediment can be reused.
- Collect the clear supernatant and acidify to pH 1.5 using concentrated sulfuric acid.
- The precipitated 6-hydroxynicotinic acid is filtered, drained, and dried.
- This method has been reported to yield a product with 98.6% purity and a yield of 93.7%.[\[10\]](#)

General Protocol for Esterification (Fischer Esterification)

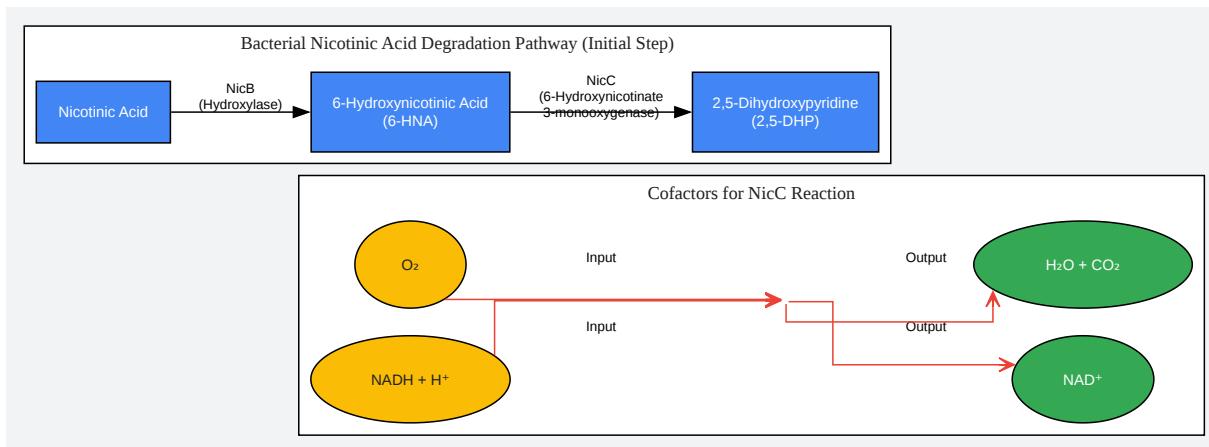
While a specific protocol for the synthesis of **Ethyl 6-hydroxynicotinate** was not found, a standard Fischer esterification of the 6-hydroxynicotinic acid precursor can be proposed.

Materials:

- 6-Hydroxynicotinic acid
- Absolute Ethanol (EtOH)
- Concentrated Sulfuric Acid (H_2SO_4) or other acid catalyst
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate ($MgSO_4$)
- Sodium Bicarbonate ($NaHCO_3$) solution

- Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:


- In a round-bottom flask, dissolve or suspend 6-hydroxynicotinic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess ethanol under reduced pressure.
- Neutralize the remaining mixture by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **Ethyl 6-hydroxynicotinate** by recrystallization or column chromatography.

Biological Context and Signaling Pathways

Ethyl 6-hydroxynicotinate's precursor, 6-hydroxynicotinic acid (6-HNA), is a key intermediate in the aerobic degradation pathway of nicotinic acid (niacin) by bacteria such as *Pseudomonas putida*.^[11] This pathway is of interest for bioremediation of N-heterocyclic aromatic compounds.

A central enzyme in this pathway is 6-Hydroxynicotinate 3-monooxygenase (NicC). This FAD-dependent flavoprotein catalyzes the decarboxylative hydroxylation of 6-HNA to form 2,5-

dihydroxypyridine (2,5-DHP).[\[12\]](#)[\[13\]](#)[\[14\]](#) The reaction requires NADH and molecular oxygen.[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Enzymatic conversion of 6-HNA by NicC.

Applications in Drug Development and Research

While direct pharmacological applications of **Ethyl 6-hydroxynicotinate** are not extensively documented, its structural motifs are relevant to drug discovery. Nicotinate esters are utilized in topical medications as local vasodilators for treating muscular pain and improving skin microcirculation.[\[2\]](#) Furthermore, derivatives of 3-hydroxypyridine are explored for their antioxidant and membranotropic effects, with some compounds investigated as potential retinoprotectors in models of retinal ischemia–reperfusion.[\[15\]](#) **Ethyl 6-hydroxynicotinate** serves as a valuable building block for synthesizing more complex molecules that may possess these desired biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 18617-50-0 Cas No. | Ethyl 6-hydroxynicotinate | Apollo [store.apolloscientific.co.uk]
- 2. ETHYL NICOTINATE - Ataman Kimya [atamanchemicals.com]
- 3. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 4. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 6. shd-pub.org.rs [shd-pub.org.rs]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. 6-Hydroxynicotinate 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 12. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Ethyl 6-hydroxynicotinate CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101549#ethyl-6-hydroxynicotinate-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com